1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide
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Overview
Description
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide is a complex organic compound that features a thiophene ring, a piperidine ring, and a cyclopentane carboxamide group
Preparation Methods
The synthesis of 1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide involves several steps:
Formation of the Thiophene Ring: Thiophene can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Synthesis of Piperidine Derivative: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the reduction of piperidone.
Coupling Reactions: The thiophene and piperidine derivatives are coupled using a suitable linker, such as a methylene bridge, under basic conditions.
Formation of the Cyclopentane Carboxamide: The final step involves the formation of the cyclopentane carboxamide group through the reaction of cyclopentanone with an amine derivative under acidic conditions.
Chemical Reactions Analysis
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide undergoes various chemical reactions:
Reduction: The piperidine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-psychotic, and anti-cancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is investigated for its antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of 1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and kinases.
Pathways: It modulates signaling pathways related to inflammation and cell proliferation, leading to its therapeutic effects.
Comparison with Similar Compounds
1-(thiophen-2-yl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide can be compared with other thiophene derivatives:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tioconazole: An antifungal agent containing a thiophene nucleus.
These compounds share the thiophene ring but differ in their additional functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
1-thiophen-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2OS/c19-18(20,21)13-23-9-5-14(6-10-23)12-22-16(24)17(7-1-2-8-17)15-4-3-11-25-15/h3-4,11,14H,1-2,5-10,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSWYUWBSIRFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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